molecular formula C9H6N2O3 B12362859 7-nitro-8aH-isoquinolin-1-one

7-nitro-8aH-isoquinolin-1-one

Cat. No.: B12362859
M. Wt: 190.16 g/mol
InChI Key: FHTFISDXPNZVIF-UHFFFAOYSA-N
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Description

7-Nitro-8aH-isoquinolin-1-one is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring This compound is characterized by the presence of a nitro group at the 7th position and a keto group at the 1st position of the isoquinoline ring

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction.

    Substitution: Halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 7-nitro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity.

    7-Amino-8aH-isoquinolin-1-one: A derivative obtained by the reduction of the nitro group.

Uniqueness: 7-Nitro-8aH-isoquinolin-1-one is unique due to the presence of both a nitro and a keto group, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

7-nitro-8aH-isoquinolin-1-one

InChI

InChI=1S/C9H6N2O3/c12-9-8-5-7(11(13)14)2-1-6(8)3-4-10-9/h1-5,8H

InChI Key

FHTFISDXPNZVIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2C1=CC=NC2=O)[N+](=O)[O-]

Origin of Product

United States

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